molecular formula C21H24N2O2S B12525346 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)- CAS No. 651334-70-2

1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)-

Cat. No.: B12525346
CAS No.: 651334-70-2
M. Wt: 368.5 g/mol
InChI Key: GIXUBMNJWCFPIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a sulfonyl group attached to a methylphenyl ring and a piperidinylmethyl group, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Piperidinylmethyl Group: The final step involves the alkylation of the indole derivative with a piperidinylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The indole core can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: Another indole derivative with a formyl group at the 3 position.

    1H-Indole-3-acetic acid: An indole derivative with an acetic acid group at the 3 position.

    1H-Indole-3-butyric acid: An indole derivative with a butyric acid group at the 3 position.

Uniqueness

1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)- is unique due to the presence of both a sulfonyl group and a piperidinylmethyl group. This combination provides distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

651334-70-2

Molecular Formula

C21H24N2O2S

Molecular Weight

368.5 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-1-(piperidin-4-ylmethyl)indole

InChI

InChI=1S/C21H24N2O2S/c1-16-6-8-18(9-7-16)26(24,25)21-15-23(14-17-10-12-22-13-11-17)20-5-3-2-4-19(20)21/h2-9,15,17,22H,10-14H2,1H3

InChI Key

GIXUBMNJWCFPIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC4CCNCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.